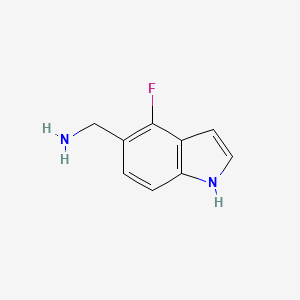

(4-fluoro-1H-indol-5-yl)methanamine

Description

(4-Fluoro-1H-indol-5-yl)methanamine (CAS No. 1368115-49-4) is a fluorinated indole derivative with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol . It features a primary amine (-CH₂NH₂) attached to the 5-position of the indole ring, with a fluorine substituent at the 4-position. This compound is synthesized at a purity of ≥97% and is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in serotonin receptor modulators .

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(4-fluoro-1H-indol-5-yl)methanamine |

InChI |

InChI=1S/C9H9FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H,5,11H2 |

InChI Key |

BVWRIPUZYDAEEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1H-indol-5-yl)methanamine typically involves the introduction of the fluorine atom and the methanamine group onto the indole ring. One common method is the electrophilic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 4-position of the indole ring. The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole ring, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-fluoro-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Molecular Properties

The table below highlights structural and molecular distinctions between (4-fluoro-1H-indol-5-yl)methanamine and related compounds:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|

| This compound | Indole | 4-F, -CH₂NH₂ at C5 | C₉H₉FN₂ | 164.18 | Fluorine enhances metabolic stability |

| (5-Fluoro-1H-indol-3-yl)methanamine | Indole | 5-F, -CH₂NH₂ at C3 | C₉H₉FN₂ | 164.18 | Isomeric fluorine position alters electronic properties |

| 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine | Indole | 5-F, -CH₂CH₂NH₂ at C3, N1-methyl | C₁₁H₁₃FN₂ | 204.24 | Increased lipophilicity due to ethylamine and N-methyl |

| (1-Methyl-1H-indol-5-yl)methanamine | Indole | N1-methyl, -CH₂NH₂ at C5 | C₁₀H₁₂N₂ | 160.22 | Absence of fluorine reduces electronegativity |

| [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | Isoxazole | 3-(3-F-phenyl), -CH₂NH₂ at C5 | C₁₀H₉FN₂O | 200.20 | Isoxazole core reduces aromaticity vs. indole |

| (1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine | Triazole | 2-F-5-Me-phenyl, -CH₂NH₂ at C4 | C₁₀H₁₀FN₅ | 219.22 | Triazole introduces polar N-atoms for H-bonding |

Physicochemical and Pharmacological Comparisons

Fluorine Position and Electronic Effects

- 4-Fluoro vs. 5-Fluoro Indoles: The position of fluorine on the indole ring significantly impacts electronic distribution.

Substituent Effects on Lipophilicity

- N-Methylation: The addition of a methyl group at the indole nitrogen (e.g., 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine) increases lipophilicity (logP ~2.5 vs.

- Ethylamine vs. Methanamine : The ethylamine chain in 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine extends the molecule’s length, which may alter receptor binding kinetics compared to the shorter methanamine group in the target compound .

Heterocycle Core Modifications

- Isoxazole vs. Indole : Replacement of indole with isoxazole ([3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine) reduces aromatic π-system conjugation, decreasing planarity and possibly weakening interactions with flat binding pockets in enzymes or receptors .

- Triazole Derivatives : The triazole-containing analog () introduces two additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.